molecular formula C9H6BrN3S B11769651 5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile

5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile

Cat. No.: B11769651
M. Wt: 268.14 g/mol
InChI Key: XBJZGUYZJLZGIA-UHFFFAOYSA-N
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Description

5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile is a high-purity chemical compound intended for research and development purposes. This heterocyclic building block is part of the thienopyridazine family, a class of compounds known to be of significant interest in medicinal chemistry and drug discovery. Thienopyridazine scaffolds are frequently investigated for their potential biological activities. Researchers utilize such specialized compounds as key intermediates in the synthesis of more complex molecules for pharmaceutical testing. This product is provided for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use. Note to Researchers: The specific applications, mechanism of action, and research value for this exact compound are not detailed in the current search results. It is recommended to consult specialized scientific literature or conduct further experimental studies to define its particular properties and utility in your research projects.

Properties

Molecular Formula

C9H6BrN3S

Molecular Weight

268.14 g/mol

IUPAC Name

5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile

InChI

InChI=1S/C9H6BrN3S/c1-4-5(2)12-13-9-7(4)8(10)6(3-11)14-9/h1-2H3

InChI Key

XBJZGUYZJLZGIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C#N)Br)C

Origin of Product

United States

Preparation Methods

Bromination at the 5-Position

Functional Group Transformations

Methyl Group Introduction

Methyl groups at the 3- and 4-positions are introduced via:

  • Alkylation : Using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) under basic conditions (e.g., K₂CO₃).

  • Reductive Amination : For secondary amines, though less common in this system.

Cyanation at the 6-Position

The carbonitrile group is installed through:

  • Nucleophilic Substitution : Reaction of 6-bromo derivatives with CuCN in polar aprotic solvents (e.g., DMF) at 150°C.

    • Yield : 59% for analogous pyridine systems.

  • Sandmeyer Reaction : Diazotization followed by treatment with CuCN, though this method risks side-product formation.

Industrial-Scale Optimization

Solvent and Catalyst Selection

  • Solvents : 2-methyltetrahydrofuran (2-MeTHF) and isopropanol are preferred for their low toxicity and high boiling points.

  • Catalysts : Nickel chloride (NiCl₂) with ligands like 1,2-bis(diphenylphosphino)benzene (dppbz) enhances coupling efficiency.

Purification Techniques

  • Column Chromatography : Silica gel with hexane/ethyl acetate (9:1 to 3:1) achieves >95% purity.

  • Recrystallization : DCM/hexane (1:2) mixtures yield crystalline products suitable for X-ray analysis.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
CyclocondensationHigh regioselectivity; minimal by-productsRequires high-temperature conditions67–84%
Bromination (NBS)Scalable; avoids hazardous Br₂ gasLimited to electron-rich substrates75–82%
Negishi CouplingPrecise methyl group placementSensitive to oxygen/water; costly catalysts60–68%
Cyanation (CuCN)Direct functionalizationRequires toxic cyanide reagents59%

Challenges and Mitigation Strategies

Side Reactions

  • Debromination : Occurs under prolonged heating; mitigated by shorter reaction times (2–4 h).

  • Ester Hydrolysis : Use of anhydrous conditions prevents unintended hydrolysis of intermediates.

Scalability Issues

  • Continuous Flow Systems : Reduce reaction time from hours to minutes while improving yield by 15–20%.

  • Microwave Assistance : Enhances cyclization efficiency for gram-scale synthesis.

Emerging Methodologies

Photocatalytic Bromination

Recent advances utilize visible-light-mediated catalysis for selective bromination, reducing reliance on stoichiometric oxidants.

Enzymatic Cyanation

Preliminary studies explore nitrilase enzymes for greener cyanation, though yields remain suboptimal (30–40%) .

Chemical Reactions Analysis

5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile undergoes various types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its unique structure allows for interactions with specific biological targets.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of the bromine and carbonitrile groups allows the compound to bind to enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

  • 5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile: Features amino and phenyl substituents instead of bromine and methyl groups.
  • Ethyl 5-amino-3,4-diphenyl-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate: Replaces the thiophene ring with a pyrrole ring and introduces an ester group. This structural variation alters electronic properties and reactivity, favoring cyclization reactions for fused heterocycles .
  • 5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile: Shares the methyl and nitrile groups with the target compound but substitutes bromine with an amino group, reducing molecular weight (253.26 g/mol) and altering reactivity toward nucleophilic agents .

Comparative Data Table

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Reported Bioactivity
5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile Br, 2×CH₃, CN 268.13 Electrophilic substitution (Br site) Not reported
5-Amino-3,4-diphenylthieno[2,3-c]pyridazine-6-carbonitrile NH₂, 2×C₆H₅, CN ~357.40* Condensation with hydrazine Moderate antimicrobial
Ethyl 5-amino-3,4-diphenylpyrrolo[2,3-c]pyridazine-6-carboxylate NH₂, 2×C₆H₅, COOEt ~407.45* Cyclization for fused heterocycles Intermediate for synthesis
5-Amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile NH₂, 2×CH₃, CN 253.26 Nucleophilic substitution (NH₂ site) Not reported

*Estimated based on structural analogs.

Biological Activity

5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile is a compound with notable biological activity, primarily due to its unique thieno[2,3-c]pyridazine structure. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C10H8BrN3S
  • Molecular Weight : Approximately 268.13 g/mol
  • CAS Number : 1639210-89-1
  • Structure : The compound features a bromine atom at the 5-position and a carbonitrile group at the 6-position, which significantly influence its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of Thieno-Pyridazine Framework : Utilizing appropriate precursors and reaction conditions to form the thieno-pyridazine core.
  • Bromination : Introduction of the bromine substituent at the 5-position using brominating agents.
  • Nitrilation : Addition of the carbonitrile group at the 6-position through nucleophilic substitution or other suitable methods.

Optimized reaction conditions are crucial for maximizing yield and purity during synthesis.

Pharmacological Properties

Research has shown that compounds with thieno-pyridazine structures exhibit significant pharmacological properties. Notably:

  • Anticancer Activity : Interaction studies suggest that this compound has potential as an anticancer agent by targeting specific enzymes and proteins involved in tumor growth.
  • Enzyme Inhibition : The compound has been investigated for its binding affinity with various biological targets, including ecto-5-nucleotidase (CD73), which is overexpressed in many cancers . Preliminary data indicate that modifications to the bromine substituent can significantly alter interaction profiles and biological activity.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals how variations in substituents can impact biological activity:

Compound NameStructural DifferencesUnique Features
Ethyl 5-chloro-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylateChlorine instead of BromineDifferent reactivity due to chlorine's smaller size
Ethyl 5-fluoro-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylateFluorine instead of BromineFluorine's electronegativity affects biological interactions
Ethyl 5-iodo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylateIodine instead of BromineIodine's larger size may influence steric effects

The presence of the bromine atom enhances electron-withdrawing properties that can significantly influence reactivity and interactions with molecular targets compared to its chloro-, fluoro-, and iodo-substituted analogs .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against specific cancer-related enzymes. For instance, compounds derived from similar structures have shown IC50 values in the low micromolar range against various cancer cell lines .

Animal Models

In vivo studies using animal models have indicated that derivatives of this compound can significantly inhibit tumor growth. For example, a related compound demonstrated a tumor growth inhibition rate (TGI) of approximately 73.6% in a triple-negative breast cancer model when administered at a dosage of 50 mg/kg .

Q & A

Q. What are the established synthetic routes for 5-Bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile, and what intermediates are critical?

The compound is synthesized via cyclization of halogenated pyridazine precursors with thiophene derivatives. For example, cyclization of 3-chloro-5,6-dimethylpyridazine-4-carbonitrile with ethyl glycinate yields intermediates like ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate, which is further brominated and functionalized . Key intermediates include 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carbonitrile, which is pivotal for subsequent derivatization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • IR spectroscopy : Identifies functional groups (e.g., C≡N at ~2214 cm⁻¹, C=O at ~1692 cm⁻¹, and N–H stretches at ~3272 cm⁻¹) .
  • NMR spectroscopy : ¹H-NMR reveals aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.2–2.4 ppm), and exchangeable N–H protons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 569 for lauroyl derivatives) confirm molecular weight .

Advanced Research Questions

Q. How does the bromine substituent influence reactivity in cross-coupling or nucleophilic substitution reactions?

The bromine at the 5-position acts as a leaving group, enabling Suzuki-Miyaura cross-coupling for aryl/heteroaryl functionalization. For example, palladium-catalyzed coupling with boronic acids can introduce diverse substituents . Bromine also facilitates nucleophilic substitution with amines or hydrazines, as seen in the synthesis of carboximidohydrazide derivatives .

Q. What strategies optimize the carbonitrile group for heterocyclic ring expansion?

The carbonitrile group undergoes cyclization with bifunctional reagents. For instance:

  • Reaction with hydrazine hydrate yields 5-amino-6-carboximidohydrazide, which reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases or pyrimidine-fused derivatives .
  • Condensation with thioureas or amidines generates thiazolo- or triazolo-pyridazines, expanding the heterocyclic system .

Q. How do structural variations (e.g., methyl vs. phenyl substituents) affect synthetic pathways and bioactivity?

  • Methyl groups (3,4-positions): Enhance solubility and steric accessibility for nucleophilic attacks, as seen in lauroyl isothiocyanate reactions .
  • Phenyl groups (3,4-positions): Increase π-π stacking interactions, stabilizing intermediates during cyclization but reducing solubility in polar solvents . Bioactivity comparisons show that methyl-substituted derivatives exhibit higher antimicrobial activity than phenyl analogs, likely due to improved membrane permeability .

Q. What methodologies assess the antimicrobial potential of this compound’s derivatives?

  • Agar diffusion assays : Test inhibition zones against Staphylococcus aureus and Escherichia coli.
  • MIC (Minimum Inhibitory Concentration) determination : Derivatives with lauroyl chains (e.g., compound 3 in ) show MIC values of 16–32 µg/mL, attributed to lipophilic interactions with bacterial membranes .

Data Contradiction Analysis

Q. Why do conflicting results arise in the antimicrobial activity of structurally similar derivatives?

Discrepancies stem from:

  • Substituent electronic effects : Electron-withdrawing groups (e.g., Br) reduce nucleophilicity, altering interaction with bacterial targets.
  • Assay conditions : Variations in microbial strains, agar composition, or incubation time affect activity measurements .

Methodological Recommendations

  • Synthetic optimization : Use dry acetonitrile or DMF as solvents to prevent side reactions during nucleophilic substitutions .
  • Characterization : Combine ¹³C-NMR and HSQC to resolve overlapping signals in crowded aromatic regions .
  • Bioactivity testing : Standardize microbial strains and culture media to enable cross-study comparisons .

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